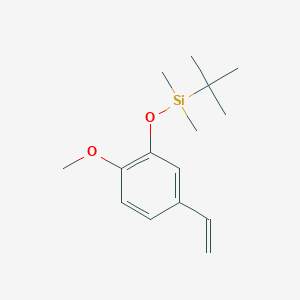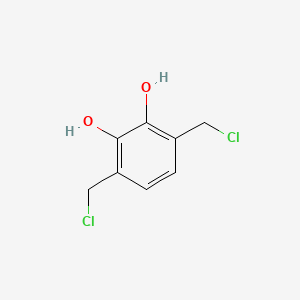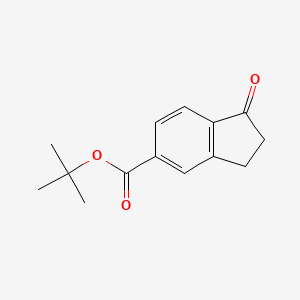![molecular formula C7H13NO3 B13450961 1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxymethyl groups attached to the ring.
Méthodes De Préparation
The synthesis of 1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one involves several steps. One common synthetic route includes the reaction of azetidine with acetic anhydride in the presence of a base to form the acetylated product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one: This compound has a similar azetidine ring structure but with a different substituent at the 1-position.
1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one: This compound is closely related and shares the same core structure but may have different stereochemistry or functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxymethyl groups, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-[(2S,4R)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3/t6-,7+ |
Clé InChI |
MWACGOZASVGQOK-KNVOCYPGSA-N |
SMILES isomérique |
CC(=O)N1[C@H](C[C@H]1CO)CO |
SMILES canonique |
CC(=O)N1C(CC1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


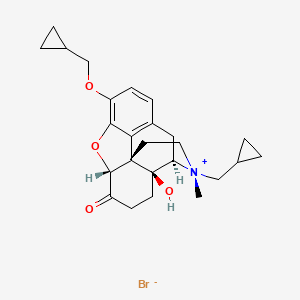
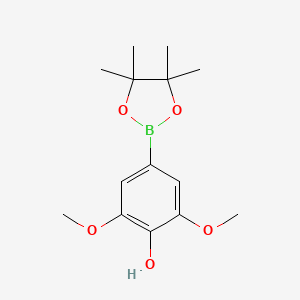
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)


![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
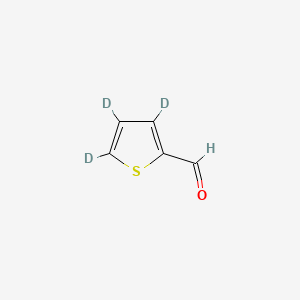
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
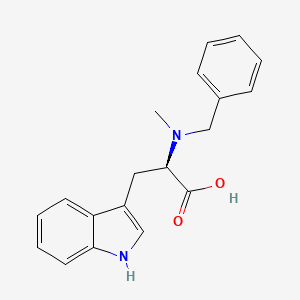
![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
